6-Methylene-1-propylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylene-1-propylcyclohex-1-ene is an organic compound with the molecular formula C10H16 It is a cyclohexene derivative characterized by the presence of a methylene group at the 6th position and a propyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylene-1-propylcyclohex-1-ene typically involves the alkylation of cyclohexene derivatives. One common method includes the reaction of cyclohexene with propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes using transition metal catalysts to enhance the yield and selectivity of the desired product. The use of high-pressure reactors and continuous flow systems can also improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methylene-1-propylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can lead to the formation of saturated hydrocarbons.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine in the presence of a radical initiator.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexene derivatives.
Scientific Research Applications
6-Methylene-1-propylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methylene-1-propylcyclohex-1-ene involves its interaction with specific molecular targets. The methylene group can participate in electrophilic addition reactions, while the propyl group can influence the compound’s hydrophobic interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Cyclohexene: Lacks the methylene and propyl groups, making it less reactive in certain chemical reactions.
1-Methylcyclohexene: Contains a methyl group instead of a propyl group, leading to different steric and electronic effects.
6-Methyl-1-propylcyclohex-1-ene: Similar structure but with a methyl group at the 6th position instead of a methylene group.
Uniqueness: 6-Methylene-1-propylcyclohex-1-ene is unique due to the presence of both a methylene and a propyl group, which confer distinct reactivity and interaction profiles compared to its analogs .
Properties
Molecular Formula |
C10H16 |
---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
6-methylidene-1-propylcyclohexene |
InChI |
InChI=1S/C10H16/c1-3-6-10-8-5-4-7-9(10)2/h8H,2-7H2,1H3 |
InChI Key |
AQARTPUQJXNILH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CCCCC1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.